
6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The presence of a chlorine atom and a phenyl group in the structure of this compound enhances its chemical reactivity and biological activity .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, to which this compound belongs, are known to possess broad-spectrum pharmacological properties . They have been found to exert excellent bioactivity against many ailments .
Mode of Action
Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems . This interaction could lead to various biological responses.
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biological activities . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .
Pharmacokinetics
Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .
Action Environment
Benzimidazole derivatives have been reported to have outstanding stability profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with substituted aromatic aldehydes under acidic or basic conditions . One common method involves the reaction of 4-chloro-2-nitroaniline with benzaldehyde in the presence of a reducing agent such as sodium dithionite, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH)
Reduction: Sodium borohydride (NaBH₄), ethanol (C₂H₅OH)
Substitution: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of infections and cancer.
Industry: Used in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-2-phenethyl-1H-benzimidazole
- 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
- 5,6-dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole
Uniqueness
6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and phenyl group enhances its reactivity and potential therapeutic applications compared to other benzimidazole derivatives.
Propiedades
IUPAC Name |
6-chloro-1-hydroxy-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-6-7-11-12(8-10)16(17)13(15-11)9-4-2-1-3-5-9/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOSPQYKRZZPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2961697.png)
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2961698.png)
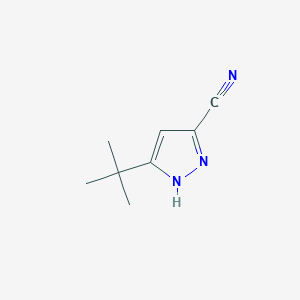
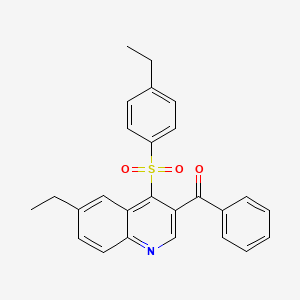
![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2961702.png)
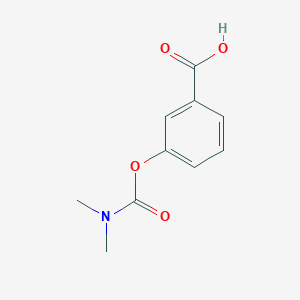
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2961704.png)
![4-tert-butyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2961705.png)
![4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961709.png)
![N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide](/img/structure/B2961710.png)
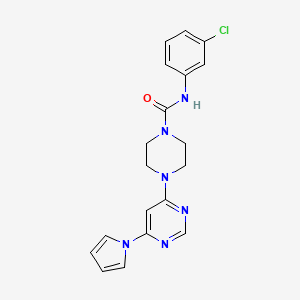
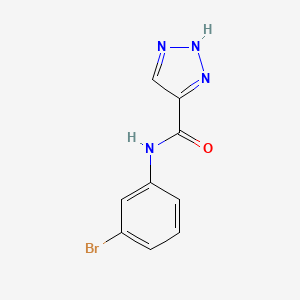
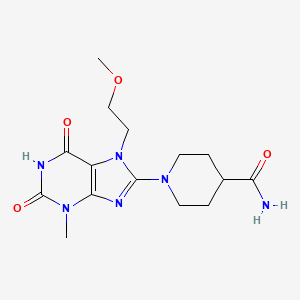
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2961718.png)
